molecular formula C12H12Cl2O B2961677 [3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-51-0

[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2961677
CAS RN: 2287316-51-0
M. Wt: 243.13
InChI Key: VIPZZUJUDJFMCD-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of bicyclo[1.1.1]pentanes . Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . They are a class of highly strained saturated bicyclic carbocycles .


Synthesis Analysis

Bicyclo[1.1.1]pentanes have been synthesized in quantities ranging from milligrams to kilograms using just light . This is currently the most general and practical approach to synthesizing bicyclo[1.1.1]pentanes .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been functionalized to access cyclobutane derivatives driven by a strain-releasing force .

Future Directions

Bicyclo[1.1.1]pentanes are being used in drug discovery by pharmaceutical companies . The development of a practical general reaction that gives bicyclo[1.1.1]pentanes on a large scale should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-2-1-8(3-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZZUJUDJFMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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